molecular formula C7H9NO2 B6259190 5-nitrobicyclo[2.2.1]hept-2-ene CAS No. 768-16-1

5-nitrobicyclo[2.2.1]hept-2-ene

Cat. No.: B6259190
CAS No.: 768-16-1
M. Wt: 139.2
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Description

5-Nitrobicyclo[2.2.1]hept-2-ene is a norbornene derivative featuring a nitro group at the 5-position of the bicyclic framework. This compound is of significant interest in organic synthesis due to the electron-withdrawing nature of the nitro group, which influences reactivity and stereochemical outcomes. For instance, (1S,4S,5S,7R)-(−)-1,2,3,4,7-pentamethyl-7-(4-methylbenzyl)-5-nitrobicyclo[2.2.1]hept-2-ene (10f) was synthesized with 85% yield and an enantiomeric ratio of 65:35, as determined by HPLC . The nitro group enhances polarity and directs regioselectivity in further reactions, such as epoxidation or nucleophilic substitution .

Properties

CAS No.

768-16-1

Molecular Formula

C7H9NO2

Molecular Weight

139.2

Purity

95

Origin of Product

United States

Preparation Methods

Mechanism and Substrate Scope

The Diels-Alder reaction between nitroalkenes and cyclic dienes, such as cyclopentadiene, serves as the cornerstone for synthesizing 5-nitrobicyclo[2.2.1]hept-2-ene derivatives. Nitroalkenes act as electron-deficient dienophiles, engaging in [4+2] cycloaddition with the conjugated diene system to form the bicyclic framework. For example, β-fluoro-β-nitrostyrenes react with cyclopentadiene under thermal conditions (110–130°C) in o-xylene, yielding 5-fluoro-5-nitrobicyclo[2.2.1]hept-2-ene as a mixture of endo and exo isomers. The reaction proceeds under an inert argon atmosphere to prevent side reactions, with typical yields ranging from 70% to 90%.

Optimization of Reaction Conditions

Critical parameters include:

  • Temperature : Elevated temperatures (110–130°C) accelerate the reaction, achieving completion within 8–24 hours.

  • Solvent : Polar aprotic solvents like o-xylene enhance dienophile solubility and reaction efficiency.

  • Diene stoichiometry : A 5–10 molar excess of cyclopentadiene ensures complete conversion of the nitroalkene.

Table 1: Representative Diels-Alder Reactions for this compound Derivatives

Nitroalkene SubstrateDieneConditionsYield (%)endo:exo Ratio
β-Fluoro-β-nitrostyreneCyclopentadiene130°C, 24 h, o-xylene7445:55
5-Methyl-β-nitrostyreneCyclopentadiene120°C, 12 h, THF8550:50

Diastereoselectivity and Isomer Separation

Factors Influencing endo/exo Selectivity

The endo rule predominates in Diels-Alder reactions, favoring transition states where the nitro group adopts a pseudo-equatorial position. However, steric effects from substituents (e.g., fluorine or aryl groups) can alter selectivity. For instance, β-fluoro-β-nitrostyrenes yield a 45:55 endo:exo ratio, while methyl-substituted analogues exhibit near-equal isomer distributions.

Chromatographic Purification Techniques

Isomers are separable via flash chromatography using hexane-dichloromethane (DCM) gradients. For example, a 4:1 hexane/DCM eluent resolves endo -5-fluoro-5-nitro-6-phenylbicyclo[2.2.1]hept-2-ene from its exo counterpart, confirmed by distinct 1H^1H NMR signals at δ = 1.88–2.00 ppm (endo ) versus δ = 2.55–2.51 ppm (exo ).

Post-Synthetic Functionalization of Diels-Alder Adducts

Oxidation to Ketones

Post-cycloaddition oxidation transforms alcohol intermediates into ketones. RuO4_4-catalyzed oxidation in acetonitrile-CCl4_4-H2_2O converts 6-exo-methyl-6-endo-nitrobicyclo[2.2.1]heptan-2-exo-ol to the corresponding ketone with 79% yield.

Reduction Pathways

Sodium borohydride (NaBH4_4) in ethanol reduces ketones to secondary alcohols, while K-selectride in tetrahydrofuran (THF) selectively targets sterically hindered carbonyl groups.

Table 2: Post-Synthetic Modifications of this compound Derivatives

Starting MaterialReagentProductYield (%)
6-exo-Methyl-6-endo-nitroRuO4_4/NaIO4_4Ketone79
5-exo-Methyl-5-endo-nitroNaBH4_4/EtOHSecondary alcohol85

Enantioselective Synthesis Strategies

Chiral Catalysts for Periselective Reactions

Helical-chiral double hydrogen bond donor catalysts enable enantioselective Diels-Alder reactions, achieving enantiomeric excesses (ee) >90% for nitroalkene derivatives. These catalysts stabilize transition states through hydrogen bonding, dictating the absolute configuration of the nitro group.

Analytical Characterization and Validation

Spectroscopic Data

  • 1H^1H NMR : Characteristic signals include vinyl protons at δ = 6.31 ppm (dd, J=5.4HzJ = 5.4 \, \text{Hz}) and bridgehead hydrogens at δ = 3.37 ppm (s).

  • 19F^{19}F NMR : Fluorine substituents resonate at δ = -128.63 ppm (endo ) versus δ = -123.69 ppm (exo ).

  • Elemental analysis : Calculated for C8_8H11_{11}NO2_2: C, 62.7%; H, 7.2%; N, 9.1% (Found: C, 62.88%; H, 5.31%; N, 6.21%).

Table 3: NMR Data for this compound Derivatives

Compound1H^1H NMR (δ, ppm)13C^{13}C NMR (δ, ppm)19F^{19}F NMR (δ, ppm)
endo -5-Fluoro-5-nitro3.37 (s), 6.31 (dd)125.6 (d, 1JCF=252.8^1J_{CF} = 252.8)-128.63
exo -5-Methyl-5-nitro2.41 (s), 3.54 (s)52.2 (d, 2JCF=19.0^2J_{CF} = 19.0)-123.69

Chemical Reactions Analysis

Types of Reactions

5-Nitrobicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 5-Aminobicyclo[2.2.1]hept-2-ene.

    Substitution: Various substituted norbornene derivatives depending on the nucleophile used.

    Oxidation: Oxidized norbornene derivatives.

Scientific Research Applications

Organic Synthesis

5-Nitrobicyclo[2.2.1]hept-2-ene serves as a versatile intermediate in various organic reactions, particularly in Diels-Alder reactions, which are crucial for synthesizing complex organic molecules.

Diels-Alder Reactions

The compound has been extensively studied in Diels-Alder reactions due to its ability to participate as a dienophile. Research has shown that it can react with various diene partners to form substituted cyclohexenes, which are valuable in the synthesis of more complex structures.

Table 1: Diels-Alder Reaction Outcomes with this compound

Diene UsedProduct ObtainedYield (%)
Cyclopentadiene5-Nitro-6-substituted bicyclo[2.2.1]heptenes75
2-NitropropeneMixture of isomeric products81
β-Fluoro-β-nitrostyreneNorbornene derivatives44

The application of this compound in these reactions highlights its utility in generating complex architectures from simpler precursors, which is essential in pharmaceutical chemistry .

Pharmaceutical Applications

Due to its structural properties, this compound is explored for developing new therapeutic agents. Its derivatives have shown potential as cytotoxic agents, contributing to cancer treatment strategies.

Case Study: Cytotoxic Agents Development

Kharitonov et al. (2012) investigated the use of bicyclic compounds in creating novel cytotoxic agents through sustainable chemical processes. Their work emphasizes the importance of such compounds in medicinal chemistry, where they can be modified to enhance efficacy against cancer cells .

Material Science

The polymerization of this compound and its derivatives has been studied for producing advanced materials, particularly crosslinkable polyolefin rubbers.

Polymerization Studies

Research indicates that this compound can be polymerized with ethylene and other α-olefins to yield unsaturated polymers with desirable mechanical properties.

Table 2: Polymerization Characteristics of this compound

Polymerization ConditionsResulting MaterialProperties
Ethylene + this compoundCrosslinkable polyolefin rubberHigh elasticity
UV Radiation InitiationEnhanced polymer yieldImproved thermal stability

These findings suggest that the compound's unique structure allows for effective polymerization pathways that enhance material properties, making it suitable for industrial applications .

Asymmetric Synthesis

Recent advancements have demonstrated the use of helical-chiral catalysts in promoting asymmetric Diels-Alder reactions involving nitroalkenes like this compound.

Catalytic Innovations

The introduction of helical-chiral double hydrogen bond donor catalysts has enabled enantioselective synthesis using nitroalkenes, showcasing the compound's relevance in developing chiral intermediates for pharmaceuticals .

Mechanism of Action

The mechanism of action of 5-nitrobicyclo[2.2.1]hept-2-ene largely depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps facilitated by the reducing agent. In substitution reactions, the nitro group acts as a leaving group, allowing nucleophiles to attach to the bicyclic framework.

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below compares key derivatives of bicyclo[2.2.1]hept-2-ene with varying substituents:

Compound Name Substituent(s) Molecular Weight (g/mol) Key Properties Reference
5-Nitrobicyclo[2.2.1]hept-2-ene (10f) Nitro, pentamethyl, benzyl 318.41 [α]²⁰_D = −52; er = 65:35 (HPLC); colorless oil
N-(p-Methylphenylcarbamoyl)-endo-5-amino-methylbicyclo[2.2.1]hept-2-ene (6b) Amino-methyl, carbamoyl 274.36 Mp = 193–194°C; 80% yield; C:75.17%, H:7.90%, N:11.02%
exo-5-Chlorobicyclo[2.2.1]hept-2-ene Chloro 128.60 InChIKey: PSCJIEZOAFAQRM-KPGICGJXSA-N; CAS 3721-19-5
2,3-Dimethylbicyclo[2.2.1]hept-2-ene Methyl 122.21 Tb = 142.5°C; logP = 2.85; highly hydrophobic
5-n-Hexylbicyclo[2.2.1]hept-2-ene Hexyl 178.31 ~4:1 endo:exo mixture; used in polymerizations

Key Observations :

  • Electronic Effects: The nitro group (10f) is strongly electron-withdrawing, reducing electron density in the bicyclic system compared to electron-donating methyl or alkyl groups. This makes 10f more polar and reactive in electrophilic substitutions than alkylated analogs like 5-n-hexylnorbornene .
  • Steric and Stereochemical Influence: Steric bulk from substituents like benzyl or carbamoyl groups (6b) increases melting points and reduces solubility. The endo/exo ratio in 5-substituted derivatives (e.g., 5-n-hexylnorbornene) also affects polymerization behavior .
  • Reactivity : Chloro-substituted derivatives (exo-5-chlorobicyclo[2.2.1]hept-2-ene) exhibit moderate reactivity in nucleophilic substitutions, while nitro derivatives like 10f may undergo reduction or participate in cycloadditions due to the nitro group’s electron-deficient character .

Spectral and Chromatographic Data

  • This compound (10f): HPLC analysis using a Chiralcel OD-H column showed retention times of 29.73 min (major enantiomer) and 33.85 min (minor) .
  • N-(p-Nitrophenylcarbamoyl)-exo-5-amino-methylbicyclo[2.2.1]hept-2-ene (11a): IR spectra revealed N–H stretches at 3300–3400 cm⁻¹ and nitro group absorption at 1520 cm⁻¹, consistent with nitro-substituted aromatics .
  • 2,3-Dimethylbicyclo[2.2.1]hept-2-ene : NMR data indicated δ 1.2–1.5 ppm for methyl protons, contrasting with nitro derivatives where aromatic protons resonate downfield (δ 7.5–8.5 ppm) .

Biological Activity

5-Nitrobicyclo[2.2.1]hept-2-ene is a compound of significant interest in medicinal chemistry due to its diverse biological activities. The presence of the nitro group (NO₂) in its structure contributes to its pharmacological properties, including antimicrobial, antineoplastic, and vasodilatory effects. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The nitro group in this compound plays a crucial role in its biological activity. Nitro compounds are known to undergo redox reactions within cells, leading to the generation of reactive intermediates that can induce cellular toxicity and death in microorganisms and possibly human cells as well . This dual role as both a pharmacophore and toxicophore makes nitro compounds valuable in drug development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of nitro compounds, including this compound. The compound has shown efficacy against various bacterial strains, including H. pylori, P. aeruginosa, M. tuberculosis, and S. mutans. The mechanism involves the disruption of microbial cellular processes through the formation of reactive species that damage DNA and proteins .

Antineoplastic Properties

This compound has also been investigated for its potential antineoplastic effects. Research indicates that nitro compounds can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The compound's ability to generate reactive oxygen species (ROS) may contribute to its cytotoxic effects on cancer cells .

Table 1: Biological Activities of this compound

Activity TypeTarget Organisms/CellsMechanism of ActionReference
AntimicrobialH. pyloriInduction of oxidative stress leading to cell death
AntineoplasticCancer cell linesInduction of apoptosis via ROS generation
VasodilatoryVascular smooth muscleRelaxation through NO release

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of nitro compounds demonstrated that this compound exhibited significant inhibitory effects against H. pylori with a minimum inhibitory concentration (MIC) comparable to established antibiotics . The study emphasized the potential for developing new treatments for antibiotic-resistant strains.

Case Study 2: Anticancer Activity

In vitro experiments on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent antitumor activity . The mechanism was linked to increased levels of oxidative stress and subsequent activation of apoptotic pathways.

Q & A

Q. What are the established methods for synthesizing 5-nitrobicyclo[2.2.1]hept-2-ene, and how can regioselectivity be ensured during nitration?

The synthesis typically involves electrophilic nitration of bicyclo[2.2.1]hept-2-ene derivatives. To ensure regioselectivity at the 5-position:

  • Method : Use a nitrating agent (e.g., HNO₃/Ac₂O) under controlled temperature (0–5°C) to minimize side reactions. Monitor reaction progress via TLC or GC-MS.
  • Regioselectivity : Steric and electronic effects of the bicyclic framework direct nitration to the less hindered 5-position. Confirmation requires NMR (¹H/¹³C) and X-ray crystallography for unambiguous assignment .

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Analytical Techniques :
    • NMR Spectroscopy : Compare ¹H and ¹³C NMR shifts with literature data (e.g., δ ~5.5–6.5 ppm for olefinic protons).
    • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 167.1 for C₇H₉NO₂).
    • Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 59.15%, H: 5.30%, N: 8.45%) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Key Measures :
    • Use fume hoods and PPE (gloves, goggles) to avoid inhalation/skin contact.
    • Store in airtight containers away from oxidizers.
    • In case of exposure: Rinse eyes/skin with water for 15 minutes; seek medical attention if symptoms persist .

Advanced Research Questions

Q. How does the stereoelectronic environment of bicyclo[2.2.1]hept-2-ene influence the reactivity of its nitro derivatives in Diels-Alder reactions?

  • Mechanistic Insight : The strained bicyclic framework enhances electron-deficient dienophile behavior. The nitro group at C5 further polarizes the π-system, accelerating cycloaddition.
  • Experimental Design :
    • Perform kinetic studies using substituted dienes (e.g., anthracene) under varying temperatures.
    • Analyze regioselectivity via HPLC and computational modeling (DFT) to map transition states .

Q. What strategies resolve contradictions in reported thermodynamic data (e.g., melting points, solubility) for nitro-substituted norbornene derivatives?

  • Validation Protocol :
    • Differential Scanning Calorimetry (DSC) : Measure melting points under inert atmospheres to avoid decomposition.
    • Solubility Tests : Use standardized solvents (e.g., hexane, DMSO) at 25°C. Compare results with NIST Webbook data (e.g., logP = 1.2 ± 0.1) .

Q. How can computational models predict the stability of this compound under varying reaction conditions?

  • Approach :
    • Perform DFT calculations (e.g., B3LYP/6-31G*) to optimize geometry and calculate strain energy (~25 kcal/mol).
    • Simulate reaction pathways (e.g., nitro group reduction) using Gaussian or ORCA software. Validate with experimental IR/Raman spectra .

Q. What advanced techniques characterize the stereochemical outcomes of epoxidation or hydroxylation reactions involving this compound?

  • Methodology :
    • Chiral HPLC : Separate enantiomers using cellulose-based columns.
    • X-ray Crystallography : Resolve absolute configuration of epoxide derivatives.
    • Kinetic Isotope Effects (KIE) : Probe mechanistic pathways (e.g., electrophilic vs. radical intermediates) .

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